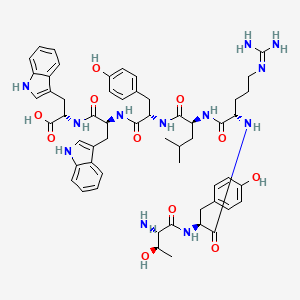
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers to scale up the process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and tryptophan.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Functional groups on the side chains can be substituted.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation.
Scientific Research Applications
Chemistry
Peptides like this one are used as model compounds to study protein folding, stability, and interactions.
Biology
They can be used to investigate cellular processes, such as signal transduction and enzyme activity.
Medicine
Such peptides may have therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Peptides are used in the development of new materials, such as hydrogels and nanomaterials, for various applications.
Mechanism of Action
The mechanism by which L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan exerts its effects would depend on its specific biological activity. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-tyrosyl-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
- L-Threonyl-L-tyrosyl-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan
Uniqueness
The presence of the diaminomethylidene group in L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan may confer unique properties, such as increased stability or specific biological activity, compared to similar peptides.
Properties
CAS No. |
915146-72-4 |
|---|---|
Molecular Formula |
C56H70N12O11 |
Molecular Weight |
1087.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C56H70N12O11/c1-30(2)23-43(64-49(72)42(13-8-22-60-56(58)59)63-51(74)45(67-54(77)48(57)31(3)69)25-33-16-20-37(71)21-17-33)50(73)65-44(24-32-14-18-36(70)19-15-32)52(75)66-46(26-34-28-61-40-11-6-4-9-38(34)40)53(76)68-47(55(78)79)27-35-29-62-41-12-7-5-10-39(35)41/h4-7,9-12,14-21,28-31,42-48,61-62,69-71H,8,13,22-27,57H2,1-3H3,(H,63,74)(H,64,72)(H,65,73)(H,66,75)(H,67,77)(H,68,76)(H,78,79)(H4,58,59,60)/t31-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
MVMSKGRPRBVQTI-ANBIEBMASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
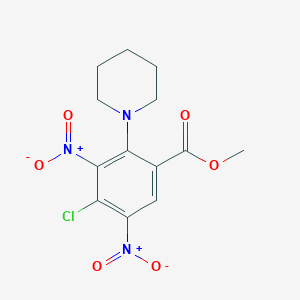
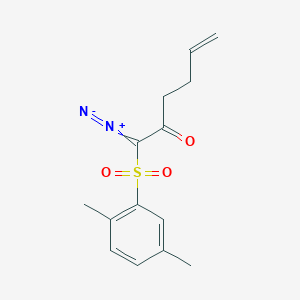
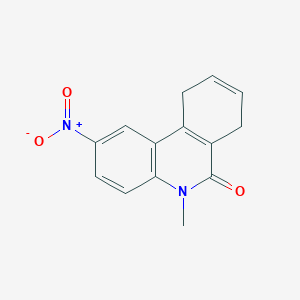
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)

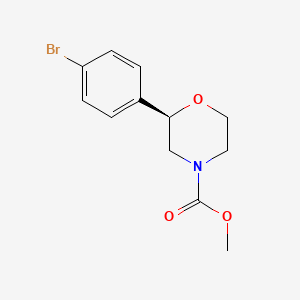

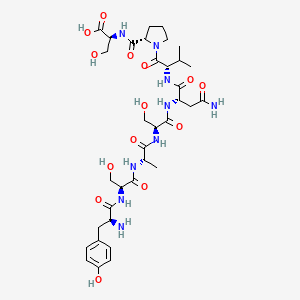
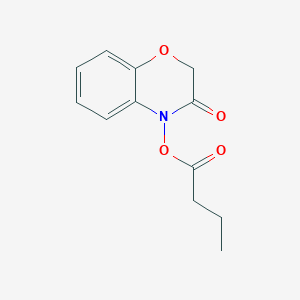
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)

